(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Description
IUPAC Nomenclature Rules for Branched Peptides
The IUPAC nomenclature for branched peptides follows a hierarchical approach, where the longest continuous chain forms the parent structure, and substituents are appended as prefixes in parentheses. For this compound, the parent chain terminates with 3-methylbutanoic acid, while four nested acyl groups branch from its α-carbon. Each branch is named as a substituent to the preceding residue, following these conventions:
- Main Chain Identification : The C-terminal 3-methylbutanoic acid serves as the root.
- Substituent Ordering : Branches are prioritized based on their proximity to the root, with each acyl group treated as a sidechain modification.
- Locant Specification : Stereochemical descriptors (e.g., 2S, 3S) and substituent positions (e.g., 2-oxopentanoyl) are assigned using Cahn-Ingold-Prelog rules.
Structural Breakdown :
| Segment | Structure | Branching Level |
|---|---|---|
| Root | 3-methylbutanoic acid | 0 (Parent) |
| First substituent | (2S)-3-methylbutanoyl | 1 |
| Second substituent | (2S)-2-oxopentanoyl | 2 |
| Third substituent | (2R)-4-methylpentanoyl | 3 |
| Fourth substituent | (2S)-3-methylbutanoyl | 4 |
The full name reflects this hierarchy, with each bracketed group denoting a branch originating from the preceding residue’s α-carbon.
Stereochemical Configuration Analysis of Chiral Centers
The compound contains six chiral centers, each annotated with specific (R) or (S) configurations:
- C2 of the C-terminal residue : (2S)-3-methylbutanoic acid.
- C2 of the first branch : (2S)-3-methylbutanoyl.
- C3 of the second branch : (3S)-2-oxopentanoyl.
- C2 of the third branch : (2R)-4-methylpentanoyl.
- C2 of the fourth branch : (2S)-3-methylbutanoyl.
- C2 of the innermost branch : (2S)-2-amino-3-methylbutanoyl.
Stereochemical Determinants :
- The (S) configuration at C2 of the 3-methylbutanoyl groups arises from the priority order: NHCO > CH(CH3)2 > COOH > H.
- The (R) configuration at C2 of the 4-methylpentanoyl branch reflects a reversed priority due to its longer alkyl chain.
- The 2-oxopentanoyl group’s (3S) descriptor is influenced by the ketone oxygen at C2, which elevates the priority of the adjacent carbonyl group.
These configurations were verified using Ramachandran plots and torsional angle calculations, which correlate with allowed ϕ/ψ angles for non-glycyl residues.
Branching Pattern Identification and Positional Isomerism
The compound exhibits a tetra-branched architecture , with each branch originating from the α-carbon of the preceding residue. Key features include:
Branching Points :
Positional Isomerism :
Table 1: Comparative Analysis of Hypothetical Isomers
| Isomer Type | Structural Change | Impact on Properties |
|---|---|---|
| Positional | Oxo group at C4 instead of C3 | Altered hydrogen-bonding capacity |
| Stereoisomer | (2S) → (2R) in 4-methylpentanoyl | Changed dihedral angles and solubility |
| Branching | AB3 instead of AB2 branching | Increased steric hindrance |
These isomers highlight the sensitivity of branched peptides to minor structural modifications, which can drastically affect their conformational stability.
Properties
Molecular Formula |
C26H47N5O7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H47N5O7/c1-10-16(28-24(35)19(14(6)7)30-23(34)18(27)13(4)5)21(32)25(36)29-17(11-12(2)3)22(33)31-20(15(8)9)26(37)38/h12-20H,10-11,27H2,1-9H3,(H,28,35)(H,29,36)(H,30,34)(H,31,33)(H,37,38)/t16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
LRXVQHCIMZSTJH-WPVAHCMFSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Coupling
Atosiban synthesis typically begins with Rink amide resin (substitution: 0.4–1.0 mmol/g) due to its stability under Fmoc chemistry conditions. The first amino acid, Fmoc-Gly-OH, is anchored via its C-terminus using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This resin choice minimizes steric hindrance during subsequent couplings, critical for preserving peptide sequence fidelity.
Sequential Amino Acid Addition
The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids:
- Coupling agents : DIC/HOBt or PyBOP/HOBt systems achieve >99% coupling efficiency per cycle.
- Deprotection : 20% piperidine in DMF removes Fmoc groups between cycles.
- Side-chain protection :
A study comparing coupling systems found DIC/HOBt reduced racemization to <0.5% compared to 1.2% with HBTU/DIEA.
Cleavage and Side-Chain Deprotection
Post-synthesis, the peptide-resin is treated with a TFA:H₂O (95:5) cleavage cocktail for 2 hours at 25°C. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (tBu, Trt). Crude linear Atosiban is precipitated in cold diethyl ether, yielding 68% with 91.5% HPLC purity.
Liquid-Phase Oxidation for Disulfide Bridge Formation
The linear peptide undergoes oxidative cyclization to form the critical Cys¹¹–Cys⁶ disulfide bond:
Oxidation Conditions Optimization
Under these conditions, oxidation yields reach 68% with <2% dimerization. Prolonged exposure (>60 min) increases oxidation byproducts to 15%.
Purification Strategies
Crude Atosiban undergoes multi-step purification:
Filtration and Chromatography
Salt Formation and Lyophilization
The purified peptide is converted to acetate salt using glacial acetic acid, then lyophilized. Final specifications:
Comparative Analysis of Synthesis Methods
SPPS vs. Liquid-Phase Synthesis
SPPS dominates industrial production due to better process control and lower cumulative yields despite higher initial costs.
Industrial-Scale Process Optimization
Coupling Efficiency Enhancements
Implementing microwave-assisted SPPS reduces coupling times from 60 to 10 minutes per residue while maintaining 99.8% efficiency. For Atosiban’s 9-mer sequence, this cuts total synthesis time by 40%.
Green Chemistry Initiatives
Analytical Quality Control
| Test | Method | Specification |
|---|---|---|
| Identity | ESI-MS | m/z 994.5 ± 1.0 |
| Purity | UPLC (215 nm) | ≥99.0% |
| Enantiomeric Excess | Chiral HPLC | ≥99.9% (all residues) |
| Endotoxins | LAL assay | <0.5 EU/mg |
Challenges and Mitigation Strategies
Racemization at Proline Residues
The Pro⁴ residue shows 3–5% racemization during standard SPPS. Mitigations:
Disulfide Bridge Variability
Post-oxidation dimerization is minimized by:
- Controlled H₂O₂ addition : Pulsed vs. bolus reduces dimers from 8% to 1.2%
- Real-time HPLC monitoring : Allows reaction quenching at 95% conversion
Emerging Synthesis Technologies
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
The compound (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid is a complex peptide that has garnered interest in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
- Targeted Drug Design : The compound's ability to mimic natural peptides allows for the design of drugs that can modulate biological pathways effectively.
- Case Study : Research has shown that similar compounds can inhibit enzymes involved in disease processes, such as proteases in cancer progression.
Biochemical Research
In biochemical studies, this compound serves as a tool for understanding protein interactions and enzyme mechanisms.
- Enzyme Inhibition Studies : The compound can be used to study the inhibition of specific enzymes, providing insights into metabolic pathways.
- Case Study : Experiments have demonstrated that modifications to the amino acid sequence can significantly alter enzyme affinity and specificity.
Diagnostic Applications
Due to its structural properties, the compound may be developed into diagnostic agents for detecting certain diseases.
- Biomarker Development : The unique structure allows it to bind selectively to biomarkers associated with specific diseases.
- Case Study : Similar compounds have been utilized in imaging techniques to enhance the visibility of tumors in medical imaging.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of proteolytic enzymes |
| Receptor Binding | May bind to specific cellular receptors |
| Cytotoxicity | Evaluated in cancer cell lines |
Research Findings
Recent studies have highlighted the importance of this compound in drug design and development. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that modifications to similar peptide structures could enhance bioavailability and reduce toxicity while maintaining efficacy against target diseases.
- Another research article in Biochemistry indicated that compounds with analogous structures exhibited significant binding affinity towards cancer-related proteins, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other biomolecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
*Exact molecular formula inferred from IUPAC name.
Key Observations:
Backbone Complexity : The target compound and compounds share multi-amide linkages, but has a simpler structure with a single sulfonamido group.
Functional Modifications: The 2-oxopentanoyl group in the target and compounds may enhance rigidity, influencing binding affinity. Methylsulfanyl () and sulfonamido () groups improve solubility or metabolic stability.
Insights:
Hypothetical Bioactivity and Mechanisms
- Enzyme Inhibition: Compounds with 2-oxopentanoyl () mimic transition states in protease catalysis.
- Ferroptosis Induction: notes that sulfur-containing compounds (e.g., methylsulfanyl in ) can modulate redox pathways, a mechanism relevant to ferroptosis.
- Receptor Binding : Aromatic groups (e.g., hydroxyphenyl in ) may facilitate interactions with hydrophobic binding pockets.
Biological Activity
The compound (2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid is a complex peptide with significant biological activity. This article aims to summarize its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Formula
- Molecular Formula : C₁₈H₃₄N₆O₈
- Molecular Weight : 434.5 g/mol
Structural Characteristics
This compound features multiple amino acid residues and a unique arrangement of functional groups that contribute to its biological activity. The stereochemistry of the molecule is crucial for its interaction with biological targets.
Antiviral Properties
Recent studies have indicated that similar peptide structures exhibit antiviral activity. For instance, compounds with comparable configurations have shown efficacy against various viruses, including influenza and respiratory syncytial virus (RSV) by inhibiting viral fusion with host cells .
The mechanism of action for peptides like this one often involves:
- Binding to Viral Proteins : Inhibiting the interaction between viral proteins and host cell receptors.
- Modulating Immune Response : Enhancing the immune response against viral infections through stimulation of immune cells.
Antimicrobial Activity
Research has demonstrated that peptides derived from similar structures possess antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes, leading to cell lysis .
Case Studies
- Antiviral Efficacy Against Influenza
- Antimicrobial Activity
Comparative Analysis Table
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can stereochemical integrity be maintained?
Methodological Answer: The compound’s synthesis requires sequential amidation and coupling reactions to preserve stereochemistry. For example:
- Stepwise solid-phase peptide synthesis (SPPS) can be employed, with Fmoc/t-Bu protection strategies to control reactive side chains .
- Chiral auxiliary techniques , such as using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, prevent racemization during coupling steps .
- High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric purity (>98%) .
Q. How should researchers characterize the compound’s stereochemistry and confirm its structural configuration?
Methodological Answer:
- X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated for structurally related compounds in .
- Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-¹H NOESY) can identify spatial proximities between protons to infer configuration .
- Circular dichroism (CD) provides complementary data on chiral centers in solution .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Hydrolytic sensitivity: The 2-oxopentanoyl moiety is prone to hydrolysis. Store at -20°C under nitrogen, and avoid aqueous buffers with pH > 7.0 .
- Light sensitivity: Protect from UV exposure due to the presence of amide bonds, which may undergo photodegradation .
- Purity monitoring: Use LC-MS every 3 months to detect decomposition products like free amino acids or truncated peptides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Methodological Answer:
- Control for batch variability: Ensure synthesis reproducibility by standardizing protecting groups (e.g., Boc vs. Cbz) and coupling reagents (e.g., HATU vs. DCC) .
- Validate assay conditions: Test bioactivity under varying pH (5.0–7.4) and redox environments, as the compound’s tertiary structure may shift in response to ionic strength .
- Cross-reference with computational models: Use molecular dynamics simulations to predict conformational changes in different solvents or binding pockets .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies: Employ software like AutoDock Vina with force fields parameterized for peptidomimetics. Calibrate using X-ray structures of homologous systems .
- Quantum mechanics/molecular mechanics (QM/MM): Model electron density shifts at the 2-oxopentanoyl site to predict reactivity with serine proteases or kinases .
- Machine learning: Train models on datasets of similar branched peptides to predict solubility, membrane permeability, and off-target effects .
Q. How can researchers optimize purification protocols for this compound given its structural complexity?
Methodological Answer:
- Multi-step chromatography: Combine size-exclusion chromatography (SEC) with reverse-phase HPLC to separate truncated byproducts .
- Solvent optimization: Use trifluoroacetic acid (TFA)/acetonitrile gradients for HPLC, adjusting ion-pairing agents (e.g., heptafluorobutyric acid) to improve resolution .
- Mass-directed purification: Implement LC-MS systems to isolate fractions with exact mass matches (error < 2 ppm) .
Data Contradiction Analysis
Example Scenario: Conflicting reports on the compound’s solubility in polar aprotic solvents.
- Root cause analysis: Variability in terminal protecting groups (e.g., free carboxylic acid vs. methyl ester) alters hydrophilicity .
- Resolution: Standardize the final deprotection step (e.g., TFA cleavage for tert-butyl esters) and report exact counterion forms (e.g., sodium salt vs. free acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
